Higher Predicted Lipophilicity (XLogP3) Separates This Compound from the Closest Regioisomer and Homolog
The target compound displays an XLogP3 value of 0.8 , which is 0.6 log units higher than the direct regioisomer 3-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide (CAS 1001518-97-3, XLogP3=0.2) and 0.8 log units higher than the 5-methyl analog 3-[5-methyl-3-(trifluoromethyl)pyrazolyl]propanohydrazide (CAS 1001518-86-0, XLogP3=0) . This 0.6–0.8 log-unit increase is expected to translate into measurably greater passive membrane diffusion capacity.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 0.2 (CAS 1001518-97-3); 0 (CAS 1001518-86-0) |
| Quantified Difference | Δ = +0.6 (vs. regioisomer); Δ = +0.8 (vs. methyl analog) |
| Conditions | XLogP3 algorithm as reported on BOC Sciences product datasheets; consistent methodology across all entries . |
Why This Matters
Higher lipophilicity is positively correlated with passive transcellular permeability; for intracellular-target projects this quantitative advantage can reduce the fraction of compounds that fail due to poor cell entry.
